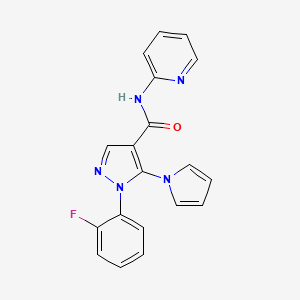
1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, also known as FPYPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide works by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. 1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling pathways that are important for cancer cell growth and survival.
Biochemical and Physiological Effects:
1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2. It has also been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of PKC. In addition, 1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One advantage of 1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is that it has been shown to have a high degree of selectivity for its target enzymes and proteins. This means that it is less likely to have off-target effects that could lead to unwanted side effects. However, one limitation of 1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is that it can be difficult to synthesize in large quantities, which can limit its use in certain lab experiments.
Future Directions
There are several future directions for research on 1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Another area of interest is its potential use in combination with other drugs for the treatment of cancer. Finally, there is interest in developing new synthesis methods for 1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide that could make it more widely available for research purposes.
Conclusion:
In conclusion, 1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a chemical compound that has shown promise in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties, and has a high degree of selectivity for its target enzymes and proteins. While there are limitations to its use in lab experiments, there are several future directions for research on 1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide that could lead to new treatments for a variety of diseases.
Synthesis Methods
1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The starting material for the synthesis is 2-fluoroaniline, which is reacted with 2-bromopyridine to form 2-fluoro-N-(2-pyridinyl)aniline. This compound is then reacted with 1H-pyrrole-1-carboxaldehyde to form N-(2-pyridinyl)-5-(1H-pyrrol-1-yl)-2-fluoroaniline. Finally, this compound is reacted with 4-cyanopyrazole to form 1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide.
Scientific Research Applications
1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. 1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-(2-fluorophenyl)-N-pyridin-2-yl-5-pyrrol-1-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O/c20-15-7-1-2-8-16(15)25-19(24-11-5-6-12-24)14(13-22-25)18(26)23-17-9-3-4-10-21-17/h1-13H,(H,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNUYOWLKGZQGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)NC3=CC=CC=N3)N4C=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)tetrahydro-2-furancarboxamide](/img/structure/B6074903.png)

![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6074923.png)
![3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-4-pyridinylpropanamide](/img/structure/B6074930.png)
![8-{[3-(dimethylamino)propyl]amino}-2,6-dimethyl-2-octanol](/img/structure/B6074931.png)
![4-(2-ethoxy-3-methoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6074937.png)
![1-(2-methoxyphenyl)-N-methyl-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B6074938.png)
![1-(1-azepanyl)-3-(3-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6074942.png)
![N'-(2,4-dihydroxy-3,6-dimethylbenzylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B6074946.png)
![methyl [2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(4-methoxyphenyl)-5-oxo-1,5-dihydro-4H-imidazol-4-ylidene]acetate](/img/structure/B6074969.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]prolinamide](/img/structure/B6074991.png)

![3-{2-[4-(1,3-benzoxazol-2-yl)-1-piperazinyl]-2-oxoethyl}-4-isopropyl-2-piperazinone](/img/structure/B6074998.png)
![N-(4-chlorophenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6075002.png)